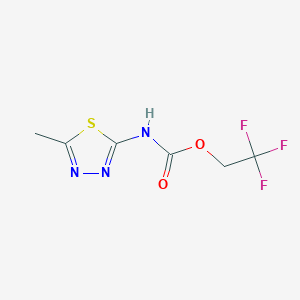
3-(Pyridin-4-yl)-6-(trifluoromethyl)picolinonitrile
Vue d'ensemble
Description
3-(Pyridin-4-yl)-6-(trifluoromethyl)picolinonitrile, also known as PF-06380101, is a small molecule compound that has been extensively studied for its potential use in scientific research applications. This compound is a member of the picolinonitrile family and has been shown to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Regioselectivity in Chemical Synthesis
One notable application is in the field of regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines, which are closely related to the core structure of 3-(Pyridin-4-yl)-6-(trifluoromethyl)picolinonitrile. This research demonstrates the intricate regioselective reactions that can be manipulated for the synthesis of complex organic compounds, offering insights into the mechanisms governing these reactions and their potential utility in developing novel chemical entities (Thapa et al., 2014).
Catalysis and Inhibitory Applications
Another significant application pertains to pharmacophore design for kinase inhibitors, where derivatives of pyridine structures serve as selective inhibitors. Such studies illustrate the compound's potential role in the design and synthesis of inhibitors targeting specific proteins involved in inflammatory responses, showcasing its relevance in medicinal chemistry and drug discovery (Scior et al., 2011).
Role in Organic Synthesis
In organic synthesis, the compound finds its application in the development of novel synthetic strategies for constructing heterocycles like pyridines and quinolines. These structures are pivotal in drug discovery due to their wide range of biological activities. Research in this area emphasizes the compound's utility as a building block in the synthesis of complex organic molecules, highlighting its versatility and importance in organic chemistry (Mishra et al., 2022).
Antioxidant Activity Analysis
Furthermore, the compound's structural framework is instrumental in studies focused on determining antioxidant activity, offering a methodological perspective on assessing the antioxidant capacity of chemical entities. Such research underlines the broader implications of the compound's utility in analytical chemistry, particularly in evaluating the efficacy of antioxidants (Munteanu & Apetrei, 2021).
Organic Optoelectronics
Lastly, derivatives of pyridine, akin to the structure of 3-(Pyridin-4-yl)-6-(trifluoromethyl)picolinonitrile, are increasingly explored in the realm of organic optoelectronics. Research highlights their application in organic light-emitting diodes (OLEDs), where they contribute to the advancement of 'metal-free' infrared emitters, underscoring the compound's potential in developing new materials for optoelectronic devices (Squeo & Pasini, 2020).
Propriétés
IUPAC Name |
3-pyridin-4-yl-6-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3/c13-12(14,15)11-2-1-9(10(7-16)18-11)8-3-5-17-6-4-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLPVXXAQNWAQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C2=CC=NC=C2)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201225596 | |
| Record name | 6-(Trifluoromethyl)[3,4′-bipyridine]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-yl)-6-(trifluoromethyl)picolinonitrile | |
CAS RN |
1214329-48-2 | |
| Record name | 6-(Trifluoromethyl)[3,4′-bipyridine]-2-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214329-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)[3,4′-bipyridine]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1439528.png)

![4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1439531.png)

![{4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl}methanamine hydrochloride](/img/structure/B1439536.png)
![6-Fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B1439537.png)




![(7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B1439545.png)

![3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B1439547.png)